molecular formula C9H12ClN3O4 B1662116 Ancitabine hydrochloride CAS No. 10212-25-6

Ancitabine hydrochloride

货号: B1662116
CAS 编号: 10212-25-6
分子量: 261.66 g/mol
InChI 键: KZOWNALBTMILAP-NKCNMFRMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸安西他滨,也称为盐酸环胞苷,是阿糖胞苷的 prodrug。它的结构与人体脱氧胞嘧啶相似,可掺入人体 DNA,导致细胞死亡。 盐酸安西他滨主要用作抗肿瘤药物,用于治疗淋巴性白血病和其他类型的癌症 .

准备方法

合成路线和反应条件: 盐酸安西他滨的制备涉及以下几个步骤:

工业生产方法: 盐酸安西他滨的工业生产遵循类似的合成路线,但规模更大。 该工艺确保高产率和高纯度,同时保持安全和环保标准 .

化学反应分析

Acylation Reaction

Cytidine reacts with acetyl salicylic acyl chloride in acetonitrile or toluene at 72–82°C to form acetyl ancitabine .

Parameter Conditions
ReactantsCytidine, acetyl salicylic acyl chloride
SolventAcetonitrile or toluene
Temperature72–82°C
Reaction Time1–2 hours
Yield~130–134 g per 100 g cytidine

Deprotection

Acetyl ancitabine undergoes deprotection in methanol hydrochloride solution :

Parameter Conditions
Reagent4M HCl in methanol
Temperature35–50°C
Reaction Time20–24 hours
Yield74–80%

Open-Loop Reaction

Ancitabine is converted to cytarabine hydrochloride via ring-opening in ammonium hydroxide, followed by salinization :

Metabolic Conversion to Cytarabine

Ancitabine hydrochloride is hydrolyzed in vivo to its active metabolite, cytarabine, through cleavage of the cyclocytidine structure . This reaction is critical for its antineoplastic activity, as cytarabine inhibits DNA polymerase and incorporates into DNA, disrupting replication .

Stability and Degradation

  • Thermal Stability : Degrades into cytarabine under prolonged heating (>80°C) during synthesis .

  • Hydrolytic Stability : Stable in acidic methanol but hydrolyzes in aqueous buffers at physiological pH to release cytarabine .

Reaction Optimization Insights

Key parameters for high-purity synthesis:

  • Deprotection Temperature : 45°C optimizes reaction speed and product purity .

  • Solvent Selection : Ethyl acetate or methyl tert-butyl ether (MTBE) improves crystallization efficiency .

科学研究应用

Cancer Treatment

Mechanism of Action
Ancitabine hydrochloride functions as a prodrug, converting into cytarabine within the body. Once activated, it inhibits DNA synthesis by interfering with DNA polymerase, which is crucial for cell division, particularly in rapidly dividing cancer cells. This makes it a vital component in chemotherapy regimens for treating various malignancies, especially acute myeloid leukemia (AML) and lymphocytic leukemias .

Clinical Efficacy
Research indicates that this compound demonstrates significant efficacy in treating specific leukemia types. Its application in combination therapies has shown promise in enhancing treatment outcomes compared to standard therapies alone .

Pharmaceutical Development

Formulation Studies
Researchers are exploring this compound in drug formulation studies to assess its potential in combination therapies. The goal is to enhance the efficacy of existing cancer treatments by leveraging its unique properties .

Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics of this compound is essential for optimizing treatment regimens. Studies have indicated that its metabolism can be affected by co-administration with other drugs, which may enhance or diminish its therapeutic effects .

Cellular Research

Drug Resistance Mechanisms
this compound serves as a valuable tool for studying drug resistance mechanisms in cancer cells. By analyzing how cancer cells adapt to chemotherapy, researchers aim to identify strategies to overcome these challenges and improve treatment efficacy .

Biochemical Assays
The compound is also utilized in biochemical assays to investigate its interactions with DNA and RNA, contributing to the understanding of nucleic acid metabolism within cancer cells .

Clinical Trials

Evaluation of New Protocols
this compound is frequently involved in clinical trials aimed at evaluating new treatment protocols. These trials provide insights into its effectiveness and safety across diverse patient populations, helping to refine treatment strategies for hematological cancers .

Case Studies and Research Findings

Study TitleFindingsYear
Personalized Chemotherapy Profiling Using Cancer Cell LinesHigh-throughput testing identified ancitabine as a viable candidate for personalized chemotherapy based on cell line sensitivity2020
Efficacy of Ancitabine in Combination TherapyDemonstrated improved outcomes when used with other chemotherapeutic agents compared to monotherapy2021
Mechanisms of Drug ResistanceIdentified pathways through which cancer cells develop resistance to ancitabine treatment2022

作用机制

盐酸安西他滨通过掺入人体 DNA 发挥作用,在那里它抑制 DNA 合成并导致细胞死亡。该化合物靶向 DNA 聚合酶,一种对 DNA 复制至关重要的酶。 通过抑制 DNA 聚合酶,盐酸安西他滨阻止癌细胞增殖并诱导细胞凋亡 .

生物活性

Ancitabine hydrochloride, also known as cyclocytidine, is a derivative of cytarabine and has been investigated primarily for its antineoplastic and antiviral properties. This article delves into its biological activities, mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data tables and research findings.

Ancitabine functions as a DNA polymerase inhibitor , which is crucial for its role in inhibiting DNA synthesis in both cancerous and viral cells. Upon administration, ancitabine is metabolized to cytarabine, allowing it to be incorporated into DNA strands, thereby disrupting replication processes essential for cell proliferation.

Antineoplastic Activity

Ancitabine has shown efficacy in treating hematological malignancies such as acute myelogenous leukemia (AML) and lymphocytic leukemias. Its mechanism involves:

  • Inhibition of DNA synthesis : By mimicking deoxycytidine, ancitabine gets incorporated into DNA, leading to chain termination during replication.
  • Synergistic effects : When used in combination with other chemotherapeutic agents like amsacrine, ancitabine has demonstrated enhanced therapeutic outcomes in pediatric patients with relapsed or refractory leukemia .

Antiviral Activity

Research has highlighted ancitabine's potential as an antiviral agent, particularly against the hepatitis B virus (HBV). A study found that:

  • Inhibition of HBV DNA synthesis : Treatment with 20 µM ancitabine significantly decreased the production of relaxed circular (rc) DNA in HBV-producing cells. This effect was attributed to the inhibition of HBV DNA polymerase activity .

Pharmacokinetics

The pharmacokinetic profile of ancitabine indicates:

  • Rapid metabolism : Ancitabine is quickly converted to cytarabine in vivo, which can lead to a more stable therapeutic effect compared to cytarabine alone.
  • Dosing considerations : Due to its rapid metabolism, dosing regimens may need adjustment to maintain effective drug levels during treatment cycles .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of ancitabine. Below are key findings:

StudyFocusResults
Hamada et al. (2002)PharmacokineticsIdentified improved formulations of cytarabine derivatives including ancitabine that reduce rapid deamination .
Minamishima et al. (1990)Antiviral effectsDemonstrated that ancitabine exhibited strong inhibitory effects on human cytomegalovirus (HCMV) replication .
Recent Study (2022)HBV inhibitionShowed significant reduction in HBV DNA synthesis in treated HepAD38 cells, confirming its antiviral potential .

Clinical Applications

Ancitabine has been utilized in various clinical settings:

  • Acute Myelogenous Leukemia (AML) : Approved for use in treating AML due to its efficacy in inducing remission when combined with other agents.
  • Hepatitis B Virus Infection : Investigated as a potential treatment option for chronic HBV infections due to its ability to inhibit viral replication.

属性

CAS 编号

10212-25-6

分子式

C9H12ClN3O4

分子量

261.66 g/mol

IUPAC 名称

(2R,4R,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride

InChI

InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7-,8-;/m1./s1

InChI 键

KZOWNALBTMILAP-NKCNMFRMSA-N

SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl

手性 SMILES

C1=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl

规范 SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl

Key on ui other cas no.

10212-25-6

保质期

Bulk: A sample stored at 60°C for 30 days showed no decomposition as indicated by optical rotation. Solution: A 1% solution in water after 24 hours at room temperature showed no decomposition as indicated by optical rotation.

溶解度

H2O 200 ( mg/mL)
EtOAc < 0.1 ( mg/mL)
CHC13 < 0.1 ( mg/mL)

同义词

Ancitabine
Anhydro-Ara-C
Cyclo C
Cyclo-C
CycloC
Cyclocytidine
NSC 145,668
NSC 145668
NSC-145,668
NSC-145668
NSC145,668
NSC145668
U 33,624A
U 33624A
U-33,624A
U-33624A
U33,624A
U33624A

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ancitabine hydrochloride
Reactant of Route 2
Ancitabine hydrochloride
Reactant of Route 3
Ancitabine hydrochloride
Reactant of Route 4
Ancitabine hydrochloride
Reactant of Route 5
Ancitabine hydrochloride
Reactant of Route 6
Ancitabine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。